1-(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methanamine
Description
1-(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methanamine is a piperidine-derived compound characterized by a methanesulfonyl (-SO₂CH₃) group at the 1-position, a methoxy (-OCH₃) group, and a methanamine (-CH₂NH₂) substituent at the 4-position of the piperidine ring.
Properties
Molecular Formula |
C8H18N2O3S |
|---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
(4-methoxy-1-methylsulfonylpiperidin-4-yl)methanamine |
InChI |
InChI=1S/C8H18N2O3S/c1-13-8(7-9)3-5-10(6-4-8)14(2,11)12/h3-7,9H2,1-2H3 |
InChI Key |
PTAZOFDHRSTYAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCN(CC1)S(=O)(=O)C)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methanamine typically involves the reaction of piperidine derivatives with methanesulfonyl chloride and methanol. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Starting Material: Piperidine derivative
Reagent: Methanesulfonyl chloride
Solvent: Methanol
Base: Triethylamine
Reaction Conditions: Room temperature, stirring for several hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding sulfone or sulfoxide derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methanamine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Structural and Functional Insights:
Sulfonyl Group Variations: The methanesulfonyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the cyclopropylsulfonyl analog . This may influence solubility and target selectivity in aqueous environments.
Aromatic vs. Aliphatic Substituents :
- Benzyl-substituted analogs (e.g., ) leverage aromatic π-π interactions for receptor binding, whereas methoxy groups (as in the target compound) may engage in hydrogen bonding with polar residues.
Amine Functionalization :
- The primary amine (-CH₂NH₂) in the target compound offers a site for derivatization (e.g., amide formation) absent in N-methylated analogs (e.g., ), which prioritize metabolic stability.
Safety and Handling :
- Piperidinyl methanamines, including benzyl derivatives, are associated with skin, eye, and respiratory irritation risks, necessitating protective equipment and ventilation during handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
